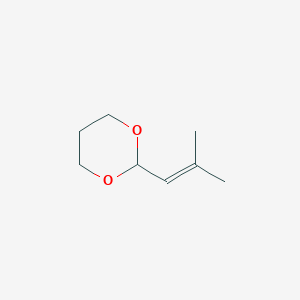
N-(hydroxymethyl)-2-methylprop-2-enamide;2-methylidenebutanoic acid;methyl 2-methylprop-2-enoate;prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethyl 2-propenoate, N-(hydroxymethyl)-2-methyl-2-propenamide and 2-propenoic acid is a complex polymeric compound. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. It is a copolymer formed from multiple monomers, each contributing unique properties to the final polymer.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the polymerization of 2-propenoic acid, 2-methyl-, methyl ester with ethyl 2-propenoate, N-(hydroxymethyl)-2-methyl-2-propenamide, and 2-propenoic acid. The polymerization process typically involves free radical polymerization, which is initiated by a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out in a suitable solvent, such as toluene or ethyl acetate, under controlled temperature and pressure conditions to ensure the desired molecular weight and polymer structure.
Industrial Production Methods
In industrial settings, the production of this polymer is scaled up using continuous or batch polymerization processes. The monomers are fed into a reactor along with the initiator and solvent. The reaction conditions, such as temperature, pressure, and reaction time, are carefully monitored and controlled to achieve consistent product quality. The resulting polymer is then purified, typically by precipitation in a non-solvent, and dried to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
This polymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The polymer can undergo substitution reactions where functional groups on the polymer chain are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenated compounds in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated polymers.
Aplicaciones Científicas De Investigación
This polymer has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of hydrogels for wound healing and tissue engineering.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent mechanical properties and chemical resistance.
Mecanismo De Acción
The mechanism of action of this polymer depends on its application. In drug delivery systems, the polymer can form hydrogels that encapsulate drugs and release them in a controlled manner. The release mechanism is often triggered by environmental factors such as pH, temperature, or the presence of specific enzymes. The polymer interacts with biological tissues through hydrogen bonding, electrostatic interactions, and hydrophobic effects, facilitating its biocompatibility and effectiveness.
Comparación Con Compuestos Similares
Similar Compounds
Polymethyl methacrylate (PMMA): A homopolymer of 2-propenoic acid, 2-methyl-, methyl ester.
Polyacrylic acid (PAA): A polymer of 2-propenoic acid.
Poly(ethylene-co-vinyl acetate): A copolymer of ethylene and vinyl acetate.
Uniqueness
The uniqueness of 2-propenoic acid, 2-methyl-, methyl ester, polymer with ethyl 2-propenoate, N-(hydroxymethyl)-2-methyl-2-propenamide and 2-propenoic acid lies in its combination of monomers, which imparts a balance of hydrophilic and hydrophobic properties, mechanical strength, and chemical resistance. This makes it suitable for a wide range of applications that require specific performance characteristics.
Propiedades
Número CAS |
57216-22-5 |
|---|---|
Fórmula molecular |
C18H29NO8 |
Peso molecular |
387.4 g/mol |
Nombre IUPAC |
N-(hydroxymethyl)-2-methylprop-2-enamide;2-methylidenebutanoic acid;methyl 2-methylprop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C5H9NO2.2C5H8O2.C3H4O2/c1-4(2)5(8)6-3-7;1-4(2)5(6)7-3;1-3-4(2)5(6)7;1-2-3(4)5/h7H,1,3H2,2H3,(H,6,8);1H2,2-3H3;2-3H2,1H3,(H,6,7);2H,1H2,(H,4,5) |
Clave InChI |
LQAYVYHYNFKOSH-UHFFFAOYSA-N |
SMILES canónico |
CCC(=C)C(=O)O.CC(=C)C(=O)NCO.CC(=C)C(=O)OC.C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-1,3-oxazolidin-2-one](/img/structure/B14624988.png)

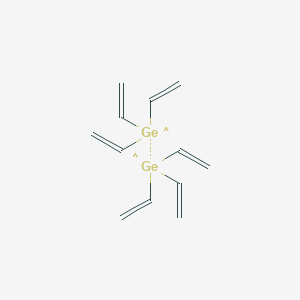
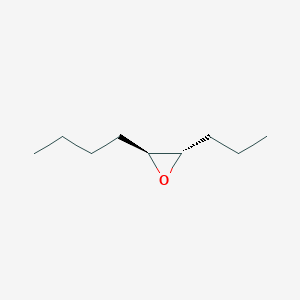
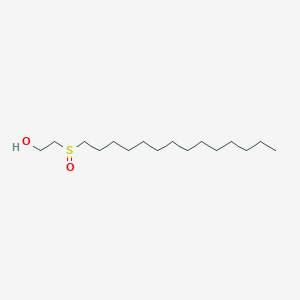
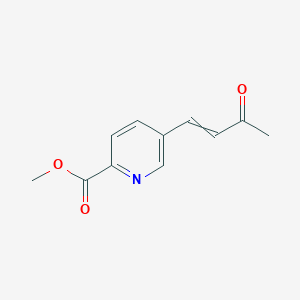
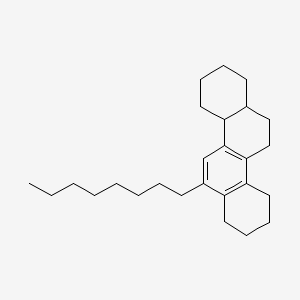
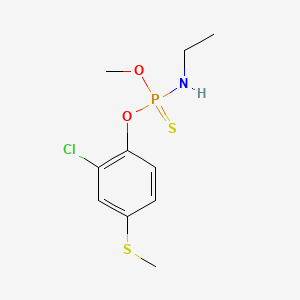
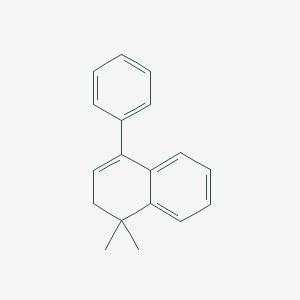

![2-[2-(Carboxymethoxy)anilino]benzoic acid](/img/structure/B14625038.png)
![6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14625043.png)

